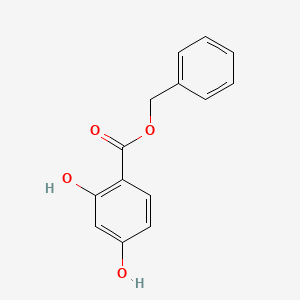

Benzyl 2,4-dihydroxybenzoate

Description

Contextualization within the Benzyl (B1604629) Benzoate (B1203000) Class and Related Phenolic Compounds

Benzyl 2,4-dihydroxybenzoate (B8728270) is a member of the benzyl benzoate class of organic compounds. These are characterized as esters of benzoic acid and benzyl alcohol. atamankimya.com The core structure consists of a benzoate group attached to a benzyl group. atamankimya.com What distinguishes Benzyl 2,4-dihydroxybenzoate is the presence of two hydroxyl (-OH) groups on the benzene (B151609) ring of the benzoate moiety, specifically at the 2 and 4 positions. This places it within the larger family of phenolic compounds, which are characterized by a hydroxyl group attached to an aromatic ring. drugbank.com

The parent compound, benzyl benzoate, is a simpler molecule, being the ester formed from the condensation of benzoic acid and benzyl alcohol. atamankimya.com this compound is a derivative of this parent compound, as well as a derivative of 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid). phenol-explorer.eu The addition of the hydroxyl groups significantly influences the chemical properties of the molecule, including its polarity and potential for hydrogen bonding, compared to the unsubstituted benzyl benzoate.

Related phenolic compounds include other hydroxybenzoic acids and their esters. For instance, 2,4-dihydroxybenzoic acid itself is found in various natural sources and is a known phenolic acid. mdpi.comnih.gov The esterification of this acid with different alcohols leads to a wide range of dihydroxybenzoate esters, each with potentially unique biological activities and chemical characteristics.

Historical Perspective of Research on Dihydroxybenzoate Esters

Research into dihydroxybenzoate esters is part of the broader exploration of phenolic compounds, which have long been of interest due to their diverse biological activities. The synthesis of various hydroxybenzoic acids, the precursors to their esters, has been a subject of study for many years. The Kolbe-Schmitt reaction, a method for synthesizing hydroxybenzoic acids by carboxylating phenols, is a classic example of the foundational chemistry in this area. researchgate.net

In recent decades, research has focused on the synthesis and evaluation of various dihydroxybenzoate esters for their potential applications. For instance, studies have investigated the inhibitory effects of different dihydroxybenzoate esters on various enzymes. A 2012 study explored a series of methyl, ethyl, and isopropyl esters of several dihydroxybenzoic acids, including 2,4-dihydroxybenzoic acid, for their ability to inhibit carbonic anhydrase isoforms. unifi.it

Another area of significant research has been the synthesis of dihydroxybenzoate esters as potential tyrosinase inhibitors. A 2011 study synthesized fourteen benzyl benzoates with hydroxyl groups, including 4-hydroxythis compound and 3-hydroxythis compound, and evaluated their inhibitory activity on mushroom tyrosinase. nih.gov This highlights a targeted approach to designing specific ester derivatives to achieve desired biological effects. The synthesis of these compounds often involves standard esterification procedures, reacting the corresponding dihydroxybenzoic acid with an appropriate alcohol.

Significance and Research Rationale for this compound

The primary research interest in this compound and its close analogs stems from their potential as enzyme inhibitors. Specifically, certain hydroxylated benzyl benzoates have demonstrated significant inhibitory activity against mushroom tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in the cosmetic and food industries to control pigmentation and browning, respectively. nih.gov

The rationale for investigating this compound, in particular, is based on structure-activity relationship studies. Research has shown that the number and position of hydroxyl groups on both the benzyl and benzoate rings play a crucial role in the inhibitory potency. For example, compounds like 4-hydroxythis compound and 3-hydroxythis compound have been found to be potent competitive inhibitors of tyrosinase. nih.gov This suggests that the specific arrangement of hydroxyl groups in this compound could confer valuable inhibitory properties.

Furthermore, the parent acid, 2,4-dihydroxybenzoic acid, has been identified as a starting material for the synthesis of other biologically active compounds, such as Hsp90 inhibitors. sigmaaldrich.com This underscores the importance of its derivatives, like this compound, as potential intermediates or active compounds in their own right.

Overview of Major Research Domains and Scholarly Contributions

The main research domain concerning this compound is in the field of bioorganic and medicinal chemistry, with a focus on enzyme inhibition. A key contribution in this area is a 2011 paper published in Bioorganic & Medicinal Chemistry by Fang et al., which systematically synthesized and evaluated a series of hydroxylated benzyl benzoates as tyrosinase inhibitors. This study provided valuable insights into the structure-activity relationships of these compounds. nih.gov

Another significant area of research is the synthesis of dihydroxybenzoic acid derivatives for various applications. For example, a 2023 study in Molecules detailed the design and synthesis of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid with potential antimicrobial and antiproliferative activities. mdpi.com While not directly studying this compound, this research highlights the versatility of the 2,4-dihydroxybenzoic acid scaffold in generating new bioactive molecules.

The synthesis of the precursor, 2,4-dihydroxybenzoic acid, is also an active area of research, with various methods being explored to improve yield and efficiency. The Kolbe-Schmitt reaction remains a fundamental method, though modifications and alternative routes are continuously being investigated. researchgate.netguidechem.com

Structure

3D Structure

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

benzyl 2,4-dihydroxybenzoate |

InChI |

InChI=1S/C14H12O4/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 |

InChI Key |

NENFFQGUGLZPPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to Benzyl (B1604629) 2,4-dihydroxybenzoate (B8728270)

The creation of the ester linkage and the management of the hydroxyl groups are the central challenges in synthesizing this target molecule. Chemists have developed several reliable strategies to achieve this.

The most direct method for synthesizing Benzyl 2,4-dihydroxybenzoate is through the esterification of 2,4-dihydroxybenzoic acid with benzyl alcohol. This can be accomplished via standard esterification protocols. One common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and thus, removal of water is necessary to drive the equilibrium towards the product.

Alternatively, the carboxylate can be activated to facilitate the reaction under milder conditions. For instance, converting 2,4-dihydroxybenzoic acid to its acid chloride followed by reaction with benzyl alcohol in the presence of a non-nucleophilic base like pyridine (B92270) would yield the desired ester. Another method involves the reaction of the sodium or potassium salt of 2,4-dihydroxybenzoic acid with benzyl bromide or benzyl chloride, where the carboxylate anion acts as a nucleophile. However, this method carries a significant risk of O-alkylation (ether formation) at the hydroxyl positions, which are also nucleophilic under basic conditions.

An alternative and often more controlled strategy involves forming the ester with a simpler alcohol first, followed by benzylation, or vice versa. A common route is the alkylation of a pre-existing ester, such as methyl 2,4-dihydroxybenzoate or ethyl 2,4-dihydroxybenzoate. google.com In this pathway, the starting ester is treated with a benzylating agent, typically benzyl bromide or benzyl chloride, in the presence of a base.

A typical procedure involves heating a mixture of methyl 2,4-dihydroxybenzoate with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). google.com The benzyl halide is then added to the mixture. This reaction primarily results in the benzylation of the hydroxyl groups. To obtain this compound itself via this general pathway, one would first benzylate the hydroxyl groups of 2,4-dihydroxybenzoic acid and subsequently esterify the carboxylic acid with benzyl alcohol. A key intermediate in this approach is 4-(Benzyloxy)-2-hydroxybenzoic acid.

Modern organic synthesis seeks milder and more selective reaction conditions. The Mitsunobu reaction represents one such innovative pathway for the regioselective alkylation of phenolic hydroxyl groups. thieme-connect.com This reaction allows for the alkylation of a phenol (B47542) with an alcohol under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). thieme-connect.com For the synthesis of a benzyl ether at one of the hydroxyl positions of a 2,4-dihydroxybenzoate ester, this method offers high selectivity, particularly for the para-hydroxyl group, yielding the 4-benzyloxy product in good yields. thieme-connect.com

Another innovative approach involves the use of novel catalysts for benzylation. For example, catalytic amounts of copper(II) acetylacetonate (B107027) (Cu(acac)₂) have been shown to facilitate the formation of benzyl ethers from alcohols and benzyl chloride, providing an alternative to traditional base-mediated methods. organic-chemistry.org

Benzylation of Dihydroxybenzoic Acid Derivatives

Regioselectivity and Stereoselectivity in Synthesis

For a molecule with multiple reactive sites like 2,4-dihydroxybenzoic acid, controlling the selectivity of a reaction is paramount.

The two hydroxyl groups in 2,4-dihydroxybenzoic acid and its esters are electronically and sterically distinct. The C2-hydroxyl group is ortho to the carboxyl/ester group and can form a strong intramolecular hydrogen bond. This hydrogen bonding lowers its acidity and nucleophilicity compared to the C4-hydroxyl group. Consequently, the C4-hydroxyl is more acidic and generally more reactive towards electrophiles under basic conditions.

This inherent difference in reactivity is the cornerstone of regioselective synthesis.

Controlled Base-Mediated Alkylation : The choice of base and reaction conditions can be tuned to favor mono-alkylation at the more reactive C4 position. While strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can lead to mixtures of 4-O-alkylated, 2-O-alkylated, and 2,4-O-dialkylated products, milder bases offer superior control. nih.gov Research on analogous systems like 2,4-dihydroxybenzaldehyde (B120756) has shown that cesium bicarbonate (CsHCO₃) is particularly effective in promoting selective alkylation at the 4-hydroxy position, minimizing the formation of the bis-alkylated side product. nih.gov This principle is directly applicable to the benzylation of 2,4-dihydroxybenzoate esters.

| Base | Typical Conditions | Observed Selectivity | Rationale | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF, 60-80°C | Moderate selectivity for 4-O-alkylation; risk of di-alkylation with prolonged heating. | Commonly used, effective base but can be too strong for high selectivity. | nih.gov |

| CsHCO₃ | Acetonitrile, 80°C | Excellent selectivity for 4-O-alkylation; minimal di-alkylation. | The mild basicity is sufficient to deprotonate the more acidic 4-OH group selectively. | nih.gov |

Use of Protecting Groups : A classic strategy to achieve regioselectivity is to temporarily block one reactive site with a protecting group. For example, one could selectively protect the C4-hydroxyl, perform a reaction at the C2-hydroxyl, and then remove the protecting group. The use of directing groups that temporarily coordinate to a specific hydroxyl group can also steer the reagent to a desired position.

The parent compound, this compound, is achiral and possesses a plane of symmetry. Therefore, its synthesis does not involve any stereocenters, and the concept of stereoselectivity (enantioselectivity or diastereoselectivity) is not applicable.

However, if derivatives of this compound are synthesized that incorporate new chiral centers, then controlling the stereochemical outcome becomes a critical aspect of the synthesis. For example, if the benzyl group were substituted with a chiral moiety or if a chiral reagent were used to modify the benzene (B151609) ring, stereoselective synthetic methods would be required to control the formation of the resulting stereoisomers. Such syntheses, while outside the direct scope of the parent molecule, are a major field of study in modern organic chemistry, often employing chiral catalysts or auxiliaries to achieve high levels of stereocontrol. researchgate.net

Strategies for Regioselective Benzylation at Specific Hydroxyl Positions

Derivatization and Analog Synthesis of this compound

The structural scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These modifications can be broadly categorized into alterations of the benzyl group, the dihydroxybenzoate core, and the synthesis of more complex conjugates.

Chemical Modifications of the Benzyl Moiety

The benzyl group of this compound, while often introduced as a protecting group, is also a site for various chemical transformations. The reactivity of the benzylic position allows for the introduction of different functional groups, thereby altering the molecule's properties.

One significant modification is the oxidation of the benzyl ether to the corresponding benzoate (B1203000) ester. This transformation can be achieved using various oxidizing agents. For instance, hypervalent iodine reagents, such as a modified o-iodoxybenzoic acid (mIBX), have been shown to effectively oxidize benzyl ethers to benzoate esters. siu.edu The proposed mechanism involves a hydrogen atom abstraction from the benzylic site, followed by a single electron transfer. siu.edu Another approach utilizes a novel cuprous oxide/carbon nitride (Cu₂O/C₃N₄) composite material as a catalyst for the selective oxidation of benzyl ethers to benzoates, using tert-butyl hydroperoxide (TBHP) and oxygen as co-oxidants. rsc.org This method is notable for its efficiency at room temperature. rsc.org

The benzylic C-H bonds are inherently weaker than other types of C-H bonds, making them susceptible to radical reactions like bromination via the Wohl-Ziegler reaction. wikipedia.org Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can oxidize a non-tertiary benzylic alkyl group to a carboxylic acid. wikipedia.org

Structural Alterations of the Dihydroxybenzoate Core

The dihydroxybenzoate core of this compound provides ample opportunity for structural modifications, primarily through reactions involving the hydroxyl and carboxylic acid groups. These alterations are key to developing analogs with varied electronic and steric properties.

A common modification is the alkylation of the hydroxyl groups. Regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones has been achieved with excellent yields using cesium bicarbonate in acetonitrile. nih.gov This method offers a pathway to selectively functionalize the 4-hydroxyl group. The synthesis of 6-alkyl-2,4-dihydroxybenzoates has also been described, expanding the range of possible substitutions on the aromatic ring. researchgate.net

Acylation of the hydroxyl groups is another route to derivatization. Standard esterification conditions can be employed to introduce various acyl groups, further diversifying the molecular structure. google.com

Halogenation of the dihydroxybenzoate ring can also be performed. For example, the bromination of 4-hydroxybenzoate (B8730719) to 3-bromo-4-hydroxybenzoate has been catalyzed by the enzyme Bmp5. nih.gov This suggests the potential for enzymatic or chemical halogenation of the this compound core to introduce halogen atoms at specific positions.

The synthesis of various substituted benzoic acids from 2,4-dihydroxybenzoic acid has been reported in patents, highlighting the industrial relevance of modifying this core structure. google.com These methods often involve the use of protecting groups to selectively react at desired positions. For instance, benzyl groups are commonly used as protecting groups for the hydroxyl moieties, which can later be removed under specific conditions. google.com

Synthesis of Hydrazide-Hydrazone Derivatives and Other Conjugates

The ester linkage in this compound can be readily converted to a hydrazide, which serves as a versatile intermediate for the synthesis of a wide array of derivatives, most notably hydrazide-hydrazones.

The synthesis of 2,4-dihydroxybenzohydrazide is typically achieved by reacting this compound or its methyl ester with hydrazine (B178648) hydrate. mdpi.com This hydrazide can then undergo condensation reactions with various aromatic aldehydes to form a library of hydrazide-hydrazones . mdpi.com These reactions are generally high-yielding, with reported yields ranging from 23% to 98%, and are often complete within 15 to 40 minutes under reflux in ethanol. mdpi.com The nature of the substituent on the aromatic aldehyde can influence the reaction yield. mdpi.com

| Aldehyde Substituent | Yield (%) | Melting Point (°C) |

| 4-methylphenyl | 98 | - |

| 4-butoxyphenyl | 98 | 246 |

| 3-bromo-4-hydroxyphenyl | 98 | - |

| 4-propylphenyl | 23 | - |

| 2-hydroxy-3,5-diiodophenyl | - | - |

| 4-nitrophenyl | - | - |

| Data compiled from multiple sources. mdpi.com |

Beyond hydrazide-hydrazones, the reactive nature of the hydroxyl and carboxylic acid functionalities allows for the synthesis of other conjugates. For example, coumarin-hydroxybenzohydrazide hybrids have been synthesized through a one-pot protocol. mdpi.com

Catalytic Approaches and Reaction Optimization in Synthesis

The efficient synthesis of this compound and its derivatives relies heavily on the use of catalysts and the optimization of reaction conditions to enhance yield and selectivity.

Investigation of Catalysts for Enhanced Yield and Selectivity

The primary method for synthesizing this compound is the esterification of 2,4-dihydroxybenzoic acid with benzyl alcohol. This reaction is typically catalyzed by acids. Mineral acids like sulfuric acid are effective, but solid acid catalysts are often preferred for their ease of separation and reusability. google.comresearchgate.net

Zeolites , such as Hβ, HY, and HZSM5, have been investigated as catalysts for the esterification of benzyl alcohol with acetic acid, demonstrating high selectivity towards the ester product. researchgate.net These findings suggest their potential applicability in the synthesis of this compound.

Enzymatic catalysis offers a green and highly selective alternative. Lipases, particularly immobilized lipase (B570770) B from Candida antarctica (Novozym 435), have shown high activity in the transesterification of methyl (hydroxy)benzoates with various alcohols, including benzyl alcohol. nih.govresearchgate.net Solvent-free lipase-catalyzed esterification and transesterification have been successfully employed for the preparation of lipophilic alkyl (hydroxy)benzoates. nih.gov The synthesis of benzyl benzoate has been achieved with high conversion rates using different immobilized lipases and acyl donors like benzoic anhydride. researchgate.netsci-hub.se

Lewis acids , such as trialkylborates or metallic halides, can also be used to promote the alkylation of the phenolic hydroxyl groups in 2,4-dihydroxybenzoic acid, which is a key step in the synthesis of certain derivatives. google.com

Process Intensification Techniques (e.g., microwave irradiation)

Process intensification techniques aim to improve the efficiency, safety, and sustainability of chemical processes. For the synthesis of this compound and related esters, microwave irradiation and ultrasound assistance have emerged as promising methods.

Microwave-assisted synthesis has been shown to significantly reduce reaction times in the esterification of carboxylic acids. mdpi.comrsc.orgmdpi.com The direct interaction of microwaves with the reactants and catalysts leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions compared to conventional heating. mdpi.com For instance, the microwave-assisted esterification of benzoic acid with various alcohols, catalyzed by N-fluorobenzenesulfonimide, was completed in 30 minutes at 120°C. mdpi.com Microwave irradiation has also been successfully applied to the Kolbe-Schmitt synthesis of 2,4-dihydroxybenzoic acid, a precursor to the target compound. researchgate.net

Ultrasound-assisted organic synthesis (UAOS) is another effective process intensification technique. The phenomenon of cavitation, induced by ultrasound, creates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. mdpi.com The synthesis of methyl-4-(benzyloxy)benzoate from benzyl chloride and methyl-4-hydroxybenzoate was accomplished in four hours using an ultrasonic processor. mdpi.com This technique has also been used for the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide (B126), where the initial benzylation step was carried out under sonication. mdpi.com Furthermore, ultrasound has been shown to be effective in the enzymatic synthesis of benzyl benzoate, increasing the initial reaction rate. sci-hub.se

Protective Group Chemistry in this compound Synthesis

The synthesis of this compound, a molecule featuring both acidic phenolic hydroxyl groups and a carboxylic acid function, necessitates a strategic approach to selective transformations. Protective group chemistry is instrumental in achieving this, by temporarily masking the reactive hydroxyl groups to allow for the selective esterification of the carboxylic acid. The benzyl group (Bn), a common and robust protecting group for hydroxyls, is particularly well-suited for this purpose due to its stability under various reaction conditions and its susceptibility to removal by hydrogenolysis. highfine.comorganic-chemistry.orgresearchgate.net

A plausible and effective synthetic route to this compound employing benzyl protecting groups involves a three-stage process:

Protection of the Hydroxyl Groups: The initial step involves the protection of both the 2- and 4-hydroxyl groups of 2,4-dihydroxybenzoic acid as benzyl ethers. This transformation yields 2,4-bis(benzyloxy)benzoic acid.

Esterification of the Carboxylic Acid: With the phenolic hydroxyls masked, the carboxylic acid group of 2,4-bis(benzyloxy)benzoic acid can be selectively esterified with benzyl alcohol to form Benzyl 2,4-bis(benzyloxy)benzoate.

Deprotection of the Hydroxyl Groups: The final step is the removal of the benzyl ethers from the 2- and 4-positions to unveil the hydroxyl groups, affording the target molecule, this compound.

This strategic use of protective groups ensures that the desired esterification occurs at the carboxylic acid and not at the more nucleophilic phenolic positions.

Detailed Synthetic Steps and Research Findings

The protection of the hydroxyl groups of 2,4-dihydroxybenzoic acid is typically achieved through a Williamson ether synthesis. nih.gov This involves treating the starting material with a base to deprotonate the phenolic hydroxyls, followed by reaction with a benzyl halide. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and the reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govgoogle.comnih.gov The reaction of 2,4-dihydroxybenzoic acid with sodium hydride and benzyl bromide in DMF, for instance, can be used to protect both the hydroxyl and carboxylic acid groups. google.com

Once the hydroxyl groups are protected as benzyl ethers, the resulting 2,4-bis(benzyloxy)benzoic acid can be esterified. Standard esterification conditions can be employed, such as reacting the carboxylic acid with benzyl alcohol in the presence of a catalytic amount of a strong acid. google.com

The final and crucial step is the deprotection of the benzyl ethers. A standard and highly effective method for cleaving benzyl ethers without affecting the benzyl ester is catalytic hydrogenolysis. highfine.comorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.org This method is favored for its mild conditions and high efficiency.

The following table summarizes the key transformations and reagents involved in the synthesis of this compound using benzyl protecting groups for the hydroxyl functions.

Interactive Data Table: Synthesis of this compound via Protective Group Strategy

| Step | Transformation | Starting Material | Key Reagents | Solvent | Product |

| 1 | Protection of Hydroxyls | 2,4-Dihydroxybenzoic acid | Benzyl bromide (BnBr), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | DMF or THF | 2,4-Bis(benzyloxy)benzoic acid |

| 2 | Esterification | 2,4-Bis(benzyloxy)benzoic acid | Benzyl alcohol, Acid catalyst (e.g., H₂SO₄) | Toluene | Benzyl 2,4-bis(benzyloxy)benzoate |

| 3 | Deprotection | Benzyl 2,4-bis(benzyloxy)benzoate | Hydrogen (H₂), Palladium on carbon (Pd/C) | Ethanol or Ethyl acetate (B1210297) | This compound |

Molecular and Supramolecular Interactions

Ligand-Receptor Binding Mechanisms (In Vitro/In Silico)

Interactions with Enzyme Active Sites (e.g., tyrosinase inhibition)

Benzyl (B1604629) 2,4-dihydroxybenzoate (B8728270) and its derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibitory action is attributed to the specific structural features of the molecule, particularly the 2,4-dihydroxy substitution on the phenyl ring, which plays a significant role in binding to the enzyme's active site. tandfonline.com The unique arrangement of amino acids within the active site facilitates specific, non-covalent interactions such as hydrogen bonding and van der Waals forces. wikibooks.org

Studies have shown that hydroxylated benzyl benzoates can act as synthetic analogs of chalcones and exhibit potent tyrosinase inhibition. For instance, 4-hydroxybenzyl 2,4-dihydroxybenzoate has been reported to be five times more potent than kojic acid, a standard tyrosinase inhibitor. tandfonline.comtandfonline.com The presence of hydroxyl groups on the phenyl ring is a decisive factor for the inhibitory activity. dovepress.com The 2,4-dihydroxyphenyl moiety, in particular, demonstrates strong tyrosinase inhibitory activity. tandfonline.com

Kinetic studies have revealed different modes of inhibition. For example, some derivatives act as non-competitive inhibitors, while others show mixed-type inhibition. dovepress.com Computational docking studies predict that these compounds can bind within the catalytic site of mushroom tyrosinase. acs.org For example, the ortho-hydroxyl group of a similar compound was predicted to form a hydrogen bond with the active site residue Asn 260. nih.gov

Interactive Table: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Inhibition Type | Reference |

| 4-hydroxythis compound | More potent than kojic acid | - | tandfonline.comtandfonline.com |

| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate | 27.35 ± 3.6 | Noncompetitive | acs.orgnih.gov |

| Kojic Acid (standard) | 16.69 ± 2.8 | - | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., antiproliferative mechanisms in cell lines)

The antiproliferative effects of compounds related to this compound have been investigated in various cancer cell lines. For instance, 5-benzyl juglone, a related structure, has demonstrated potent antiproliferative activity against human colorectal cancer cells (HCT-15) and human breast cancer cells (MCF-7). rjonco.com Mechanistic studies indicated that this compound could induce cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT-15 cells. rjonco.com

The interaction with molecular targets within cancer cells can lead to the modulation of biochemical pathways associated with cell survival. Derivatives of 2,4-dihydroxybenzoic acid have been shown to exhibit apoptosis-inducing activity in cancer cells, suggesting their potential use in cancer treatment. google.com These compounds are thought to influence signaling pathways that are critical for cancer cell proliferation and survival. nih.gov For example, some phytochemicals can activate the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes and thereby reduces oxidative stress and inflammation, processes often linked to cancer. nih.gov

Biochemical Pathways Modulated by this compound

Inhibition of Specific Metabolic Enzymes (e.g., α-glucosidase)

This compound and its analogs have been evaluated for their ability to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism. α-Glucosidase inhibitors are clinically used to manage type 2 diabetes by delaying carbohydrate absorption. d-nb.info While some studies on related compounds have shown significant α-glucosidase inhibitory activity, direct studies on this compound are less conclusive. d-nb.inforsc.org For example, a study evaluating various compounds, including benzyl benzoate (B1203000) esters, found no significant inhibitory activity against α-glucosidase at the tested concentrations. rsc.org However, other structurally similar compounds have emerged as potent inhibitors of the α-glucosidase enzyme, with some exhibiting better efficacy than the standard drug, acarbose. mdpi.comnih.gov

Interference with Protein-Protein Interactions (if applicable)

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of phenolic compounds like this compound are well-documented. These compounds can neutralize reactive oxygen species (ROS) by donating a hydrogen atom or a single electron, a process known as radical scavenging. nih.govnih.gov The antioxidant capacity of dihydroxybenzoic acid isomers is influenced by the position of the hydroxyl groups on the benzene (B151609) ring. nih.gov

The primary mechanisms of antioxidant action for phenolic compounds include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. researchgate.net

Single Electron Transfer (SET): The compound donates an electron to the free radical. This mechanism is particularly relevant in aqueous solutions. researchgate.net

For dihydroxybenzoic acids, the presence of more than one hydroxyl group generally enhances antioxidant activity. nih.gov Specifically, the 2,4-dihydroxy substitution allows for the stabilization of the resulting radical through resonance. nih.gov However, compared to other dihydroxybenzoic acid isomers like 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid, 2,4-dihydroxybenzoic acid has been found to be less efficient as an antioxidant in some assays. nih.gov This is because the second hydroxyl group in the 2,4-dihydroxy configuration does not participate as effectively in the delocalization and stabilization of the radical. nih.gov Despite this, the hydroquinone (B1673460) structure (1,4-dihydroxy-benzene) present in related compounds is known for its high antioxidant capacity. researchgate.net

Radical Scavenging Pathways and Mechanisms

The primary antioxidant action of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl (-OH) group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. This process typically occurs through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). researchgate.netscielo.org.mx

In the HAT mechanism , a hydrogen atom is directly transferred from the phenolic antioxidant (ArOH) to a radical (R•), forming a stable aryloxyl radical (ArO•) and a neutralized species (RH). researchgate.net

ArOH + R• → ArO• + RH

In the SET-PT mechanism , an electron is first transferred from the phenolic compound to the radical, creating a radical cation (ArOH•+) and an anion (R:-). This is followed by the transfer of a proton to the anion. researchgate.net

ArOH + R• → ArOH•+ + R:- ArOH•+ + R:- → ArO• + RH

The efficiency of a phenolic antioxidant is largely determined by the stability of the aryloxyl radical (ArO•) formed. nih.gov For derivatives of 2,4-dihydroxybenzoic acid, the antioxidant activity is considered relatively low compared to other dihydroxybenzoic acid isomers. nih.govmdpi.com This is because the hydroxyl groups are in a meta position relative to each other. When a hydrogen atom is donated from one of the hydroxyl groups, the resulting radical's stability is limited because the second hydroxyl group cannot effectively participate in resonance delocalization of the unpaired electron. nih.govmdpi.com In contrast, when hydroxyl groups are in ortho or para positions, the second hydroxyl group can contribute to stabilizing the radical through resonance, making them more potent antioxidants. mdpi.comresearchgate.net

Computational studies using Density Functional Theory (DFT) on dihydroxybenzoic acids have shown that the preferred mechanism can depend on the solvent environment. The HAT mechanism is often favored in nonpolar media, while a pathway known as Sequential Proton Loss Electron Transfer (SPLET) is predominant in polar solvents like water. researchgate.net The SET-PT mechanism is generally considered a less favorable pathway for this class of compounds. researchgate.net

Role of Hydroxyl Groups in Antioxidant Activity

The number and, critically, the position of hydroxyl groups on the benzene ring are the most significant factors determining the antioxidant capacity of phenolic compounds. mdpi.comencyclopedia.pub this compound possesses two hydroxyl groups, located at positions 2 and 4.

The hydroxyl group is an electron-donating group that activates the aromatic ring, making it more susceptible to electrophilic attack and enhancing its ability to donate hydrogen atoms or electrons to neutralize free radicals. researchgate.net However, the relative positioning of these groups is paramount.

Studies comparing various dihydroxybenzoic acid isomers consistently show that those with hydroxyl groups in ortho (e.g., 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid) or para (e.g., 2,5-dihydroxybenzoic acid) arrangements exhibit significantly higher antioxidant activity than those with a meta arrangement (e.g., 2,4-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid). nih.govmdpi.comnih.gov The lower activity of 2,4-dihydroxybenzoic acid is attributed to the poor resonance stabilization of the phenoxyl radical formed upon H-atom donation. nih.govmdpi.com The electron-withdrawing nature of the carboxyl group can also influence activity, with the meta-position being less sensitive to this deactivating effect compared to ortho and para positions. mdpi.com

The presence of an intramolecular hydrogen bond, possible between the C2-hydroxyl group and the carbonyl of the ester group in this compound, can also influence reactivity. While such bonds can sometimes stabilize the parent molecule, the positioning of the hydroxyl groups remains the dominant factor for radical scavenging efficacy. mdpi.comcore.ac.uk

| Compound | Hydroxyl Group Positions | Relative Antioxidant Activity | Reason for Activity Level |

|---|---|---|---|

| 2,3-DHBA (Pyrocatechuic acid) | ortho | High | Good resonance stabilization of the radical. nih.govmdpi.com |

| 3,4-DHBA (Protocatechuic acid) | ortho | High | Good resonance stabilization of the radical. nih.gov |

| 2,5-DHBA (Gentisic acid) | para | High | Good resonance stabilization of the radical. mdpi.comnih.gov |

| 2,4-DHBA (β-resorcylic acid) | meta | Low | Poor resonance stabilization of the radical. nih.govmdpi.commdpi.com |

| 2,6-DHBA (γ-resorcylic acid) | meta | Low | Poor resonance stabilization and steric hindrance. nih.govnih.gov |

| 3,5-DHBA (α-resorcylic acid) | meta | Low | Poor resonance stabilization of the radical. nih.govnih.gov |

Molecular Dynamics and Conformational Studies

The three-dimensional structure and flexibility of this compound are crucial for its chemical reactivity and biological interactions. Conformational analysis helps in understanding the spatial arrangement of its functional groups and how this influences its properties.

Flexibility and Conformation of this compound

This compound is a semi-flexible molecule. Its conformational landscape is primarily defined by the rotation around several key single bonds:

The bond connecting the carboxyl group to the phenyl ring.

The C-O and O-CH₂ bonds of the ester linkage.

The bond connecting the benzyl group's methylene (B1212753) bridge to its phenyl ring.

Molecular dynamics (MD) simulations and other computational methods are valuable tools for exploring the conformational preferences of such molecules in different environments. mdpi.commdpi.com These studies can reveal the most stable (lowest energy) conformations and the dynamics of transition between different conformational states. For instance, MD simulations can be used to study the behavior of the molecule in various solvents, predicting tendencies for aggregation or specific solute-solvent interactions. mdpi.com The benzyl group, in particular, is known to be relatively free to rotate, which could create a "windshield-wiper effect" that sterically shields one face of the molecule. ethz.ch

Influence of Conformation on Biological Activity

The biological activity of a molecule is intrinsically dependent on its three-dimensional shape, as this governs its ability to bind to specific receptors or enzyme active sites. mdpi.com The specific conformation of this compound dictates the spatial orientation of its hydrogen bond donors (the two -OH groups) and acceptors (the carbonyl oxygen of the ester).

For a molecule to be biologically active, it must adopt a conformation that is complementary to its biological target. nih.gov This "bioactive conformation" may not necessarily be the lowest energy conformation in solution. The flexibility of this compound allows it to potentially adapt its shape to fit into a binding pocket. However, significant energy may be required to adopt a less stable conformation, which could reduce binding affinity.

Studies on analogous structures demonstrate the importance of conformation. For example, the relative orientation of different parts of a molecule can determine its interaction with key amino acid residues in a protein, such as through hydrogen bonds or pi-stacking interactions. mdpi.com Molecular mechanics calculations and conformational analysis of similar bioactive compounds have shown that even subtle changes in stereochemistry can lead to significant differences in biological activity, highlighting the critical link between a molecule's preferred spatial arrangement and its function. nih.gov

| Functional Group | Position | Potential Role in Molecular Interactions |

|---|---|---|

| Hydroxyl Group | C2 (ortho to ester) | Hydrogen bond donor; potential for intramolecular H-bond with ester carbonyl; radical scavenging. researchgate.netcore.ac.uk |

| Hydroxyl Group | C4 (para to ester) | Hydrogen bond donor; radical scavenging. researchgate.net |

| Benzyl Ester Group | C1 | Hydrogen bond acceptor (carbonyl); provides steric bulk; enhances lipophilicity; potential for pi-stacking interactions via the benzyl ring. mdpi.com |

| Phenyl Ring (dihydroxybenzoate moiety) | Core | Aromatic core; platform for functional groups; potential for pi-stacking interactions. |

Computational Chemistry and in Silico Modeling

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly using Density Functional Theory (DFT), are employed to analyze the electronic structure and physicochemical properties of molecules. scielo.br These calculations provide a detailed picture of the molecule's geometry, electron distribution, and reactivity. epstem.net For Benzyl (B1604629) 2,4-dihydroxybenzoate (B8728270), such analyses are crucial for understanding its intrinsic chemical nature.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rsc.org A smaller energy gap suggests higher polarizability and greater reactivity. rsc.org

While specific FMO calculations for Benzyl 2,4-dihydroxybenzoate are not extensively detailed in the available literature, studies on structurally similar phenolic compounds and benzyl derivatives provide a framework for what to expect. epstem.netnih.gov For instance, DFT calculations at the B3LYP/6-311G++(d,p) level of theory are commonly used to determine these orbital energies. nih.gov The analysis typically reveals that the electron density in the HOMO is concentrated around the electron-rich dihydroxy-substituted benzene (B151609) ring, while the LUMO density may be distributed across the benzyl and benzoate (B1203000) portions of the molecule.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Phenolic Compound This table is based on typical values found for similar compounds in computational studies and serves as an example.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital. nih.gov |

| ELUMO | -1.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov |

| Energy Gap (ΔE) | 3.5 to 4.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. rsc.orgnih.gov |

Data is illustrative and derived from methodologies described in referenced studies.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These parameters, based on Koopmans' theorem, include electronegativity (χ), chemical hardness (η), and chemical softness (S). rsc.org

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. rsc.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.

These descriptors are invaluable for predicting how the molecule will interact in various chemical environments.

Table 2: Global Reactivity Descriptors This table presents the formulas used to calculate reactivity descriptors from HOMO and LUMO energies.

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / η |

Formulas are standard in quantum chemical analysis. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking Simulations of this compound and Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score in kcal/mol. nih.govnih.gov For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the structural basis of their activity.

Docking simulations for phenolic compounds are frequently performed against enzymes like tyrosinase, carbonic anhydrase, and various proteases, which are relevant targets in different diseases. nih.govresearchgate.netresearchgate.net Studies on similar benzylidene and benzoate derivatives have shown that these molecules can effectively bind to the active sites of such enzymes. researchgate.netnih.gov For example, docking studies against tyrosinase have revealed that compounds can occupy the active site, interacting with key residues and blocking substrate access. researchgate.netresearchgate.net Similarly, docking of phenolic compounds into carbonic anhydrase has shown stable binding near the essential zinc ion in the active site. nih.govnih.gov

The binding affinity of this compound to a target protein would be influenced by its structural features, including the two hydroxyl groups, the benzyl group, and the ester linkage, which collectively determine its ability to form favorable interactions within the protein's binding pocket.

Table 3: Example Molecular Docking Results for Phenolic Compounds Against Target Enzymes This table illustrates typical binding affinities observed for compounds similar to this compound.

| Ligand (Derivative) | Target Protein | Binding Affinity (kcal/mol) | Reference Compound |

| Benzoic Acid Derivative | SARS-CoV-2 Main Protease | -5.0 to -7.0 | Boceprevir |

| Chalcone Derivative | Tyrosinase | -7.0 to -8.0 | Kojic Acid researchgate.net |

| Phenolic Compound | Carbonic Anhydrase II | -6.0 to -9.0 | Acetazolamide nih.govnih.gov |

Data is illustrative and based on findings for structurally related compounds. nih.govnih.govresearchgate.net

The stability of a ligand-protein complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.net

Hydrogen Bonding: The two phenolic hydroxyl (-OH) groups and the carbonyl oxygen (C=O) of the ester group in this compound are potent hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with polar amino acid residues (e.g., Serine, Histidine, Aspartate) in a protein's active site, anchoring the ligand in a specific orientation. researchgate.net

Hydrophobic Interactions: The two aromatic rings (the benzyl ring and the dihydroxybenzoate ring) provide significant hydrophobic surfaces. These can engage in hydrophobic and π-π stacking interactions with non-polar amino acid residues like Phenylalanine, Leucine, and Tryptophan within the binding pocket. researchgate.netku.edu These interactions are critical for binding affinity and specificity.

Prediction of Binding Affinities and Interaction Modes with Target Proteins

Molecular Dynamics Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to investigate the dynamic behavior and stability of the predicted ligand-protein complex over time. scielo.brnih.gov An MD simulation calculates the motion of atoms in the system, providing insights into conformational changes and the persistence of key interactions. researchgate.net

Study of Ligand-Protein Complex Stability

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for identifying the key structural features that govern their function.

QSAR models are developed by analyzing a dataset of compounds with known biological activities. oup.com By identifying mathematical relationships between structural descriptors (e.g., electronic, steric, and hydrophobic properties) and activity, these models can predict the potency of new, untested compounds. oup.comresearchgate.net For this compound and its analogs, QSAR models can be employed to predict their potential as, for example, enzyme inhibitors or receptor modulators. researchgate.net These predictive models are particularly useful in the early stages of drug discovery for prioritizing which compounds to synthesize and test experimentally. oup.com The predictive power of a QSAR model is typically assessed by its statistical robustness and its ability to accurately predict the activity of an external set of compounds.

One of the most significant contributions of QSAR and SPR studies is the identification of key structural features that are either beneficial or detrimental to a desired activity. mdpi.comresearchgate.net For this compound, this involves analyzing how modifications to its structure, such as the position and nature of substituents on the benzene rings, affect its biological activity. researchgate.netmdpi.comresearchgate.net For instance, studies on related benzoic acid derivatives have shown that the presence and position of hydroxyl and methoxy (B1213986) groups can significantly influence their inhibitory activity against certain enzymes. mdpi.comnih.gov The hydroxyl groups, for example, can act as hydrogen bond donors or acceptors, forming crucial interactions with the target protein. mdpi.com The benzyl group can contribute to hydrophobic interactions within the binding pocket. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs of this compound. researchgate.netnih.gov

Development of Predictive Models for Biological Activity

Cheminformatics and Virtual Screening Applications

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. mdpi.com Virtual screening is a key application of cheminformatics that involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. mdpi.comproquest.com

For this compound, virtual screening can be used to explore its potential to interact with a wide range of protein targets. researchgate.netnih.gov This process typically involves docking the compound into the binding sites of various proteins and using scoring functions to estimate the binding affinity. beilstein-journals.orgacs.org Compounds that show promising docking scores can then be selected for further experimental testing. acs.org This in silico approach significantly accelerates the identification of potential lead compounds by narrowing down the vast chemical space to a manageable number of candidates. mdpi.comproquest.com Furthermore, cheminformatics tools can be used to generate virtual libraries of compounds based on the this compound scaffold, allowing for the systematic exploration of chemical space around this core structure. mdpi.com

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques are crucial for the in-depth structural analysis of Benzyl (B1604629) 2,4-dihydroxybenzoate (B8728270), going beyond simple identification to provide detailed insights into its molecular architecture and electronic properties.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the complete structural assignment of Benzyl 2,4-dihydroxybenzoate. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of the protons. For a related compound, benzyl o-vanillin, proton signals were observed in deuterated chloroform (B151607) (CDCl3) and acetone-d6, with clearer splitting patterns in the latter.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In benzyl o-vanillin, carbon signals were identified for various parts of the molecule.

COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is particularly useful for deciphering complex spin systems within the aromatic rings and the benzyl group.

HMQC/HSQC: These experiments correlate proton signals with the directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC: This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting the benzyl and dihydroxybenzoate moieties of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Benzyl CH₂ | ~5.3 | ~67 | C=O, Benzyl C1' | Aromatic H (both rings) |

| Aromatic H (Benzyl) | ~7.3-7.5 | ~128-136 | Benzyl CH₂, Benzyl C1' | Benzyl CH₂ |

| Aromatic H3 | ~6.4 | ~103 | C1, C5, C=O | H5 |

| Aromatic H5 | ~6.5 | ~108 | C1, C3, C=O | H3, H6 |

| Aromatic H6 | ~7.8 | ~132 | C2, C4, C=O | H5 |

| Phenolic OH | Variable | - | - | - |

| Carbonyl C=O | - | ~166 | Benzyl CH₂, Aromatic H6 | - |

Note: The data in this table is predictive and based on general chemical shift ranges and known correlations for similar structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurate mass determination and elemental composition analysis of this compound and its potential metabolites. This technique is crucial in metabolomics studies to identify compounds within complex biological mixtures.

HRMS, often coupled with liquid chromatography (LC-MS), provides high-resolution, accurate mass data that is critical for the correct assignment of molecular formulas. In the context of metabolite profiling, this allows for the detection and characterization of biotransformation products of this compound in various biological systems. For instance, a study on alkylamine drugs demonstrated the utility of HRMS in identifying unexpected "metabonates" (false metabolites) that might otherwise be misidentified using lower-resolution instruments.

**Table 2: Predicted High-Resolution Mass Spect

Chromatographic Techniques for Purity and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the presence of polar hydroxyl groups, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert the hydroxyl groups into less polar, more volatile ethers or esters. nih.govnih.gov This process reduces polarity and increases the thermal stability of the analyte. nih.gov

A common derivatization technique for phenolic compounds involves silylation, where active protons in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net The derivatized sample is then introduced into the GC-MS system.

The gas chromatograph separates the derivatized this compound from other components of the mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum that allows for unequivocal identification and quantification. The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the silylated derivative, along with characteristic fragmentation patterns that can confirm the structure of the original molecule. nih.govtandfonline.com

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value |

| GC Column | HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Nitrogen |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 70°C (3 min), then 3°C/min to 150°C, then 40°C/min to 300°C (10 min) |

| Detector Temperature | 290°C |

| Derivatization Reagent | BSTFA with 1% TMCS |

This table presents typical parameters for the GC-MS analysis of derivatized phenolic compounds and serves as a likely starting point for method development for this compound. mdpi.com

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the isolation and purification of this compound from reaction mixtures or natural extracts. Both preparative high-performance liquid chromatography (HPLC) and column chromatography are suitable methods. chemrxiv.org

In a synthesis scenario, after the initial reaction to produce this compound, the crude product can be purified using column chromatography over silica (B1680970) gel. chemrxiv.org A solvent system with an appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, is used as the eluent to separate the desired compound from unreacted starting materials and byproducts. chemrxiv.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). google.com

For higher purity requirements, preparative reverse-phase HPLC (RP-HPLC) is a powerful tool. scirp.org This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase. High-speed counter-current chromatography (HSCCC) is another advanced preparative technique that has been successfully applied for the separation of minor phenolic compounds from complex mixtures. nih.govtandfonline.comtandfonline.com This method uses a two-phase solvent system and avoids solid supports, which can sometimes lead to sample degradation. nih.gov

Table 2: Example of a Preparative Chromatography System for this compound Purification

| Parameter | Column Chromatography | Preparative RP-HPLC |

| Stationary Phase | Silica Gel | C18 |

| Mobile Phase | Ethyl Acetate/Hexane Gradient | Acetonitrile/Water Gradient |

| Detection | TLC with UV visualization | UV Detector |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process of X-ray crystal structure determination involves growing a single, high-quality crystal of the compound, which can be achieved through methods like slow evaporation or liquid-liquid diffusion. nih.gov This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net

Electrochemistry and Redox Behavior Studies

The electrochemical properties of this compound are primarily dictated by the 2,4-dihydroxybenzoate moiety, which is redox-active. Cyclic voltammetry (CV) is a key technique used to study such redox behavior. nih.gov

Based on studies of related dihydroxybenzoic acids, the hydroxyl groups on the aromatic ring are susceptible to oxidation. nih.govresearchgate.net The electrochemical oxidation of the catechol-like (in the case of 2,3-dihydroxybenzoic acid) or resorcinol-like structure would likely proceed via a one-electron oxidation to form a semiquinone radical, which can then be further oxidized to a quinone at the electrode surface. nih.gov The presence and position of the hydroxyl groups significantly influence the oxidation potential.

These studies can be conducted using a standard three-electrode system, with a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode such as Ag/AgCl. The resulting voltammogram would reveal the oxidation and reduction potentials of the compound, providing valuable information about its electron-transfer properties. Such information is critical for understanding its potential role in redox-mediated reactions.

Spectrophotometric Methods for Complex Formation and Reaction Monitoring

UV-Visible spectrophotometry is a versatile and widely used technique for monitoring chemical reactions and studying the formation of complexes involving chromophoric molecules like this compound. sapub.org The phenolic and ester groups in the molecule can participate in complex formation with metal ions or other reagents, leading to changes in the UV-Visible absorption spectrum.

For instance, the formation of a complex between this compound and a metal ion would likely result in a shift of the absorption maximum (λmax) and a change in the molar absorptivity. sapub.org By monitoring these changes, the stoichiometry and stability constants of the complex can be determined. Resorcinol (B1680541) derivatives are known to form colored complexes, and the color formation can be monitored by UV-Vis spectroscopy. nih.gov

This technique is also invaluable for monitoring the progress of reactions involving this compound. For example, in a reaction where the aromatic ring is modified, the change in conjugation would lead to a predictable shift in the absorption spectrum, allowing for real-time tracking of the reaction kinetics. The disappearance of a reactant's characteristic absorption band or the appearance of a product's band can be used to determine reaction rates and endpoints. reading.ac.uk

Biochemical and Cell Based Research Excluding Clinical Human Data

In Vitro Studies on Enzyme Inhibition and Activation

Benzyl (B1604629) 2,4-dihydroxybenzoate (B8728270) has been the subject of in vitro studies to determine its effects on enzyme activity, particularly its inhibitory properties. Research has focused on understanding the kinetics and mechanism of this inhibition.

One area of investigation has been its effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov In studies using mushroom tyrosinase, a derivative, 4-hydroxybenzyl 2,4-dihydroxybenzoate, was identified as a competitive inhibitor. exlibrisgroup.comnih.gov Competitive inhibition occurs when an inhibitor molecule is structurally similar to the substrate and binds to the active site of the enzyme, preventing the substrate from binding. The inhibitory effect can be overcome by increasing the concentration of the substrate.

Another study investigating a series of hydroxylated benzyl benzoates found that 4-hydroxythis compound was a potent tyrosinase inhibitor. tandfonline.comtandfonline.com Further kinetic analysis of similar compounds, such as 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate, revealed competitive and reversible inhibition of mushroom tyrosinase. researchgate.net In contrast, another derivative, (2-(3-methoxyphenoxy)-2-oxoethyl 2,4-dihydroxybenzoate) 4d, displayed noncompetitive reversible inhibition. acs.org Non-competitive inhibitors bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. numberanalytics.com

Additionally, 2,4-dihydroxybenzoate has been shown to act as a competitive inhibitor for 4-hydroxybenzoate-CoA ligase, an enzyme involved in the anaerobic metabolism of phenolic compounds. acs.org

It's important to note that the type of inhibition (competitive, non-competitive) can vary depending on the specific derivative of this compound and the enzyme being studied. exlibrisgroup.comacs.org

The inhibitory activity of this compound and its derivatives is typically quantified using biochemical assays that measure the concentration of the compound required to inhibit enzyme activity by 50%, known as the IC₅₀ value. nih.govnumberanalytics.com A lower IC₅₀ value indicates a more potent inhibitor.

In studies on mushroom tyrosinase, several benzyl benzoate (B1203000) derivatives, including 4-hydroxythis compound, exhibited IC₅₀ values of less than 10 μM. exlibrisgroup.comnih.gov Specifically, 4-hydroxythis compound was found to be a more potent tyrosinase inhibitor than kojic acid, a commonly used reference compound. tandfonline.comtandfonline.com Another derivative, 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate, had an IC₅₀ of 27.35 ± 3.6 μM against mushroom tyrosinase, which was compared to the positive controls arbutin (B1665170) (IC₅₀ of 191.17 ± 5.5 μM) and kojic acid (IC₅₀ of 16.69 ± 2.8 μM). researchgate.net

The inhibitory concentration can also be expressed as Kᵢ (inhibition constant), which represents the binding affinity of the inhibitor to the enzyme. numberanalytics.com For example, the competitive inhibitor 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) had a dissociation constant (Kᵢ) value of 0.0072 μM. researchgate.net

In assays with human tyrosinase in A375 human melanoma cells, a related compound, 2-[2-methyl-5-(propan-2-yl)anilino]-2-oxoethyl 2,4-dihydroxybenzoate (4c), showed 91.9% inhibitory activity at a concentration of 50 µg/mL. nih.gov

The following table summarizes the reported IC₅₀ values for some this compound derivatives.

| Compound | Enzyme | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| 4-Hydroxythis compound | Mushroom Tyrosinase | < 10 | exlibrisgroup.comnih.gov |

| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate | Mushroom Tyrosinase | 27.35 ± 3.6 | researchgate.net |

| (2-(3-methoxyphenoxy)-2-oxoethyl 2,4-dihydroxybenzoate) 4d | Mushroom Tyrosinase | 23.8 | acs.org |

Kinetics and Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive)

Cell Line-Based Investigations (Non-Human or General Cell Models)

The potential of this compound and related compounds to inhibit the growth of cancer cells has been explored in various human cancer cell lines. These studies assess the compound's ability to reduce cell viability and proliferation.

Hydrazide–hydrazone derivatives of 2,4-dihydroxybenzoic acid have been screened for their antiproliferative activity against several human cancer cell lines, including renal cancer (769-P), hepatocellular carcinoma (HepG2), lung cancer (H1563), and glioblastoma (LN-229). researchgate.net The human embryonic kidney cell line HEK-293 was used as a reference. researchgate.net One derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (21), showed significant inhibition of cancer cell proliferation, with an IC₅₀ value of 0.77 µM for the LN-229 cell line. researchgate.net

Analogs of the marine alkaloid makaluvamine, which incorporate substituted benzyl side chains, have also demonstrated antiproliferative effects. nih.gov For instance, 4-methyl, 4-chloro, and 4-fluoro substituted benzyl analogs showed pronounced antiproliferative effects on the breast cancer cell line MCF-7, with IC₅₀ values of 2.3 µM, 1.8 µM, and 2.8 µM, respectively. nih.gov While these are not direct derivatives of this compound, they highlight the potential of the benzyl group in antiproliferative compounds.

The following table presents data on the antiproliferative activity of related compounds in various cancer cell lines.

| Compound/Analog | Cell Line | Effect | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (21) | LN-229 (Glioblastoma) | Inhibition of proliferation | 0.77 | researchgate.net |

| 4-Methyl substituted benzyl analog of makaluvamine | MCF-7 (Breast Cancer) | Antiproliferative | 2.3 | nih.gov |

| 4-Chloro substituted benzyl analog of makaluvamine | MCF-7 (Breast Cancer) | Antiproliferative | 1.8 | nih.gov |

| 4-Fluoro substituted benzyl analog of makaluvamine | MCF-7 (Breast Cancer) | Antiproliferative | 2.8 | nih.gov |

Beyond inhibiting proliferation, some benzyl derivatives have been shown to induce specific cellular responses, such as apoptosis, which is a form of programmed cell death.

For example, benzyl isothiocyanate (BITC), a related compound, has been shown to induce apoptosis in human lung cancer cells (NCI-H460) and hepatocellular carcinoma cells (Bel 7402 and HLE). nih.govnih.gov This induction of apoptosis was confirmed by methods such as annexin (B1180172) V/propidium iodide double staining and was associated with the activation of caspases, which are key enzymes in the apoptotic process. nih.govnih.gov In hepatocellular carcinoma cells, BITC stimulated the expression of caspase-3 and -8. nih.gov

It is important to clarify that these findings relate to the induction of a cellular process and are not a claim of therapeutic efficacy in humans. The antiproliferative activity of resveratrol (B1683913) in MCF-7 breast cancer cells has also been linked to the induction of apoptosis. nih.gov Similarly, studies on plant extracts containing various phenolic compounds have demonstrated apoptosis induction in cancer cell lines, often associated with the activation of caspases and cell cycle arrest. mdpi.com

This compound and its analogs can also influence cellular metabolic processes. A notable example is the inhibition of melanogenesis in melanoma cells.

In human melanoma A375 cells, certain derivatives of 2,4-dihydroxybenzoate have been shown to inhibit melanogenesis. nih.gov Specifically, 2-[2-methyl-5-(propan-2-yl)anilino]-2-oxoethyl 2,4-dihydroxybenzoate (4c) demonstrated significant inhibitory activity on human tyrosinase within these cells. nih.gov Tyrosinase is the rate-limiting enzyme in the synthesis of melanin, and its inhibition directly impacts melanin production. researchgate.net

The mechanism of melanogenesis inhibition often involves the downregulation of tyrosinase activity. researchgate.net Studies have shown that various compounds can inhibit both tyrosinase activity and melanin production in melanoma cell lines like B16F10. researchgate.net

Mechanism of Action Studies at the Cellular Level

Cellular Uptake and Distribution in Model Systems

The cellular uptake and distribution of compounds are critical factors in determining their biological activity. For derivatives of 2,4-dihydroxybenzoic acid, such as this compound, the presence of hydroxyl and benzyloxy groups influences their interaction with cellular membranes and subsequent intracellular localization. The lipophilicity imparted by the benzyl group can facilitate passage across the cell membrane.

Studies on related compounds provide insights into the potential mechanisms of cellular entry. For instance, the uptake of some therapeutic agents can be influenced by their formulation, with nanoemulsions enhancing internalization into cells. acs.org In neuronal cells, the use of a nanoemulsion vehicle significantly increased the uptake of rhodamine-labeled nucleolipid conjugates compared to aqueous solutions. acs.org This suggests that the delivery system can be a key determinant of cellular access.

Intracellular Target Identification and Validation

Identifying the intracellular targets of a compound is fundamental to understanding its mechanism of action. For 2,4-dihydroxybenzoic acid and its derivatives, several potential molecular targets have been suggested based on their structural features and observed biological activities.

One area of investigation for similar compounds has been their interaction with enzymes. The benzyloxy group may facilitate specific binding to enzymes or receptors, thereby modulating their activity and influencing biochemical pathways. For example, research on other complex molecules has identified enzymes like topoisomerases I and II and the actin polymerization process as intracellular targets. mdpi.com

In the context of cancer research, derivatives of 2,4-dihydroxybenzoic acid have been explored for their potential to inhibit cancer cell proliferation. Some studies on related compounds have indicated that they can induce apoptosis through mitochondrial pathways, which is often associated with an increase in reactive oxygen species (ROS). Furthermore, analogues of diffractaic acid, which shares structural similarities, have been shown to target aldehyde dehydrogenase (ALDH1) and suppress key signaling pathways involved in cancer stem cell survival, such as WNT, STAT3, and NF-κB. nih.gov

Another potential target for compounds containing a 4-hydroxybenzoate (B8730719) moiety is the ubiquinone biosynthesis pathway. nih.gov Molecular modeling studies have implicated enzymes like chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase as potential targets for antibacterial agents that are antagonized by 4-hydroxybenzoic acid. nih.gov

It is important to note that the specific intracellular targets of this compound have not been definitively elucidated in the provided search results and further research is required for their identification and validation.

In Vivo Animal Model Studies for Mechanism of Action (Excluding Clinical Outcomes)

Zebrafish Embryo Models for Bioactivity Screening (e.g., cytotoxicity evaluation)

Zebrafish (Danio rerio) embryos are a widely used in vivo model for screening the bioactivity and toxicity of chemical compounds. The fish embryo acute toxicity (FET) test is a standardized method to assess acute toxicity, including lethality and sublethal endpoints like dysmorphogenesis. slu.semdpi.com

When evaluating the toxicity of compounds in zebrafish embryos, several endpoints are monitored. Lethality criteria include the coagulation of embryos, absence of somite formation, non-detachment of the tail, and lack of heartbeat. mdpi.com Sublethal effects, or dysmorphogenesis, are also assessed in live embryos. mdpi.com Studies have shown that some compounds can induce specific developmental abnormalities, such as pericardial edema and cardiovascular defects. nih.gov

The correlation between in vitro cytotoxicity and in vivo embryo toxicity can be improved by considering the bioavailable concentrations of the compound. slu.se Modeling the chemical distribution to determine the free concentration in cells and the internal concentration in embryos can enhance the predictive value of cell-based assays for whole-organism toxicity. slu.se

The sensitivity of different cytotoxicity endpoints can vary. For instance, assays measuring energy metabolism may be more sensitive for certain compounds in specific cell lines. slu.se The toxic ratio (TR), which compares the experimental LC50 to the baseline toxicity predicted by quantitative structure-activity relationships (QSARs), can be used to classify the mode of action of a chemical. ufz.de A TR greater than 10 suggests a specific mode of action beyond baseline narcosis. ufz.de

While no specific data for this compound in zebrafish embryos was found, the general methodologies described are applicable for its future evaluation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of Benzyl (B1604629) 2,4-dihydroxybenzoate (B8728270) Structure

Systematic structural modifications of Benzyl 2,4-dihydroxybenzoate have provided significant insights into the chemical features essential for its biological activity. Research has focused on altering the hydroxyl groups on the benzoate (B1203000) ring, substituting the benzyl moiety, and modifying the ester linkage.

The number and position of hydroxyl (-OH) groups on the benzoic acid core are critical determinants of biological activity, particularly antioxidant potential. Phenolic compounds with multiple hydroxyl groups generally exhibit enhanced activity. ekb.eg The relative positioning of these groups significantly affects their efficacy.

Antioxidant Activity : Studies on various dihydroxybenzoic acid (DHBA) isomers reveal that the antioxidant capacity is directly related to the arrangement of the -OH groups. mdpi.com Compounds with hydroxyl groups in the ortho or para positions (e.g., 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid) demonstrate higher antioxidant activity. ekb.egmdpi.com This is attributed to the formation of stable quinone analogues after donating hydrogen atoms. ekb.eg Conversely, hydroxyl groups in the meta position, as seen in the 2,4-dihydroxybenzoic acid (β-resorcylic acid) structure, can lead to reduced antioxidant properties compared to their ortho and para counterparts. mdpi.com The antioxidant properties of phenolic compounds are known to increase with the number of hydroxyl groups. mdpi.com For instance, gallic acid, with three hydroxyl groups, shows higher activity than protocatechuic acid, which has two. mdpi.com

Enzyme Inhibition : The position of hydroxyl groups also influences enzyme inhibitory activity. In a study on α-amylase inhibition, the hydroxyl group at the 2-position of the benzoic acid ring was found to have a positive effect on inhibitory activity. mdpi.com However, introducing a hydroxyl group at the 5-position had a negative impact. mdpi.com Another study noted that 2,3,4-trihydroxybenzoic acid had a greater inhibitory effect on α-amylase than 2,4-dihydroxybenzoic acid, suggesting that additional hydroxyl groups can enhance binding opportunities with the enzyme. mdpi.com

Table 1: Effect of Hydroxyl Group Position in Dihydroxybenzoic Acid (DHBA) Isomers on Activity

| Compound Name | Hydroxyl Group Positions | Relative Antioxidant Activity | Notes |

|---|---|---|---|